BenchChemオンラインストアへようこそ!

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridazinone Scaffold

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a synthetic small-molecule pyridazinone derivative with the molecular formula C19H18ClN3O2S and a molecular weight of 387.88 g/mol. The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-chlorophenyl ring and linked via a butanamide chain to a thiophen-2-ylmethyl amine terminus.

Molecular Formula C19H18ClN3O2S
Molecular Weight 387.88
CAS No. 946320-77-0
Cat. No. B2479190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide
CAS946320-77-0
Molecular FormulaC19H18ClN3O2S
Molecular Weight387.88
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClN3O2S/c20-15-7-5-14(6-8-15)17-9-10-19(25)23(22-17)11-1-4-18(24)21-13-16-3-2-12-26-16/h2-3,5-10,12H,1,4,11,13H2,(H,21,24)
InChIKeyQRGOHIFNIOOIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide (CAS 946320-77-0): Core Identity and Procurement Baseline


4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a synthetic small-molecule pyridazinone derivative with the molecular formula C19H18ClN3O2S and a molecular weight of 387.88 g/mol . The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-chlorophenyl ring and linked via a butanamide chain to a thiophen-2-ylmethyl amine terminus [1]. This scaffold places it within a broad class of pyridazinone-based bioactive molecules investigated for kinase inhibition, phosphodiesterase modulation, and anti-inflammatory activity. It is supplied exclusively for non-human research use by specialist chemical vendors .

Why Generic Pyridazinone Substitution Cannot Replace 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide


The pyridazinone scaffold is inherently tunable, with biological target selectivity exquisitely dependent on the nature and regiochemistry of its substituents. Simple replacement with a generic 'pyridazinone derivative' ignores the critical role of the 4-chlorophenyl group at the 3-position and the thiophen-2-ylmethyl moiety on the butanamide side chain. Closely related analogs differing only in the position of the chlorine atom, the replacement of chlorine with other substituents, or the identity of the heterocyclic methyl amide have been shown to exhibit markedly different target activity profiles—for example, the 3,4-dimethoxyphenyl analog (CAS 953187-05-8) is characterized as a selective PDE4 inhibitor , whereas the reversed regioisomer (CAS 1021221-83-9) lacks the same substitution pattern around the pyridazinone core. The following quantitative evidence, although limited by the scarcity of direct comparative assay data for this specific compound, establishes the structural and physicochemical dimensions along which CAS 946320-77-0 diverges from its closest in-class candidates.

Quantitative Differentiation Evidence for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide Against Closest Analogs


Regiochemical Differentiation: Chlorophenyl Position at Pyridazinone C3 vs. Amide Side Chain Reversed Isomer

The target compound places the 4-chlorophenyl group at the C3 position of the 6-oxopyridazin-1(6H)-yl ring, while the thiophen-2-ylmethyl group is attached via the butanamide nitrogen. In the reversed isomer CAS 1021221-83-9 (N-[(4-chlorophenyl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide), the 4-chlorophenylmethyl group is on the amide nitrogen and the thiophen-2-yl group is at the pyridazinone C3 [1]. This swap results in distinct hydrogen-bond donor/acceptor architectures and π-stacking surfaces. While no direct head-to-head biological data exist, class-level SAR for pyridazinones demonstrates that C3 aryl substitution directly influences the heterocycle's electronic character and target binding, whereas amide side-chain modifications predominantly affect pharmacokinetics and secondary interactions [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridazinone Scaffold

Electronic and Steric Differentiation: 4-Chlorophenyl vs. 3,4-Dimethoxyphenyl at Pyridazinone C3

The direct analog CAS 953187-05-8 substitutes the 4-chlorophenyl group with a 3,4-dimethoxyphenyl group while retaining the identical thiophen-2-ylmethyl butanamide side chain. Published vendor characterization identifies CAS 953187-05-8 as a selective phosphodiesterase 4 (PDE4) inhibitor with significant anti-inflammatory properties , implying that the 3,4-dimethoxyphenyl moiety contributes critical hydrogen-bond acceptor interactions required for PDE4 isoform binding. The 4-chlorophenyl group in the target compound presents a dramatically different electronic profile: chlorine is electron-withdrawing (-I effect) and lipophilic, whereas the dimethoxy groups are electron-donating (+M effect) and can act as hydrogen-bond acceptors. Computed lipophilicity (clogP) for the target compound is estimated at approximately 3.5-4.0, while the dimethoxy analog is predicted to be more polar (clogP ~2.5-3.0) due to the additional oxygen atoms [1]. This difference of approximately 1 log unit translates to a roughly 10-fold difference in predicted membrane partitioning.

Physicochemical Property Comparison Drug Design PDE4 Inhibition

Halogen-Substitution-Dependent Reactivity: 4-Chlorophenyl vs. p-Tolyl and Unsubstituted Phenyl Analogs

The presence of the chlorine atom on the para position of the phenyl ring at C3 distinguishes the target compound from its p-tolyl analog (4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide) and the unsubstituted phenyl analog. Chlorine is a weak halogen-bond donor and can participate in orthogonal, non-canonical interactions with protein backbone carbonyls, which methyl groups cannot. In drug discovery, strategic chlorine placement is a well-established tactic to improve target potency (the 'chlorine effect'), enhance metabolic stability by blocking CYP450-mediated oxidation at the para position, and modulate off-target polypharmacology [1]. While no direct comparative metabolism data exist for this specific compound, the 4-chlorophenyl modification is class-level inferred to convey greater oxidative metabolic resistance compared to the p-tolyl analog, whose methyl group is a known site for CYP450 hydroxylation.

Cross-Coupling Chemistry Metabolic Stability Halogen Bonding

Research Application Scenarios for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide


SAR Probe for Pyridazinone C3-Aryl Halogen Effects in Kinase or PDE Target Panels

The compound serves as a matched halogenated comparator to the 3,4-dimethoxyphenyl PDE4 inhibitor analog (CAS 953187-05-8). In a panel of PDE isoforms or kinase targets, the 4-chlorophenyl derivative can be used to assess whether the chlorine-mediated electronic and steric effects redirect target selectivity away from PDE4 toward other pyridazinone-sensitive targets such as Met kinase or PARP-1 . The substantial lipophilicity difference (~1 log unit) also makes it a useful tool to study the impact of logP-driven cellular permeability on observed potency in cell-based versus biochemical assays.

Negative Control or Orthogonal Chemotype for PDE4-Mediated Anti-Inflammatory Studies

Given that the dimethoxy analog is characterized as a selective PDE4 inhibitor with anti-inflammatory activity , the 4-chlorophenyl compound—lacking the critical dimethoxy hydrogen-bond acceptor motif—can function as a closely matched negative control in PDE4-dependent inflammation models (e.g., LPS-stimulated TNF-α release in human PBMCs or RAW264.7 macrophages). Pairing these two analogs strengthens target engagement conclusions by ruling out scaffold-driven, non-specific effects.

Metabolic Stability Comparison in Pyridazinone Lead Optimization Programs

The 4-chlorophenyl substituent is hypothesized to block para-hydroxylation, a common Phase I metabolic pathway for phenyl-containing compounds. Comparative microsomal or hepatocyte stability studies between this compound, the p-tolyl analog, and the unsubstituted phenyl analog can quantify the metabolic shielding effect of chlorine. This application is relevant for academic or industrial medicinal chemistry groups optimizing pyridazinone leads for oral bioavailability or extended half-life [1].

Quote Request

Request a Quote for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.